N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide
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Overview
Description
N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide is a complex organic compound with the molecular formula C24H33N3O5S. This compound is characterized by the presence of a piperazine ring substituted with a mesitylsulfonyl group, a hydroxypropoxy group, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have shown significant affinity to both 5-ht 1a and 5-ht 2a receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing changes in the cellular environment .
Biochemical Pathways
Similar compounds have been found to influence the serotonergic action profile .
Result of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via a sulfonylation reaction using mesitylsulfonyl chloride and a base such as triethylamine.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group is attached through an etherification reaction involving a suitable epoxide and the piperazine derivative.
Formation of the Acetamide Group: The final step involves the acylation of the phenolic hydroxyl group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-hydroxy-3-(4-(tosyl)piperazin-1-yl)propoxy)phenyl)acetamide: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.
N-(4-(2-hydroxy-3-(4-(benzenesulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide: Contains a benzenesulfonyl group instead of a mesitylsulfonyl group.
Uniqueness
N-(4-(2-hydroxy-3-(4-(mesitylsulfonyl)piperazin-1-yl)propoxy)phenyl)acetamide is unique due to the presence of the mesitylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
N-[4-[2-hydroxy-3-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]propoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O5S/c1-17-13-18(2)24(19(3)14-17)33(30,31)27-11-9-26(10-12-27)15-22(29)16-32-23-7-5-21(6-8-23)25-20(4)28/h5-8,13-14,22,29H,9-12,15-16H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYVFTVWHCQUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)NC(=O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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